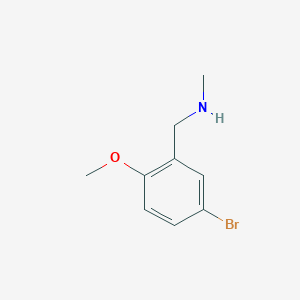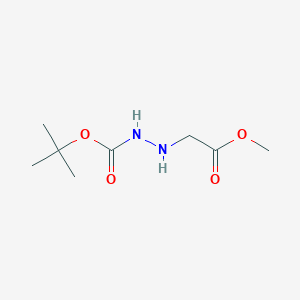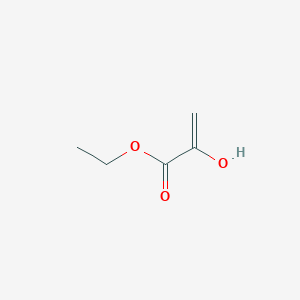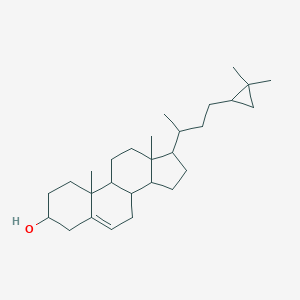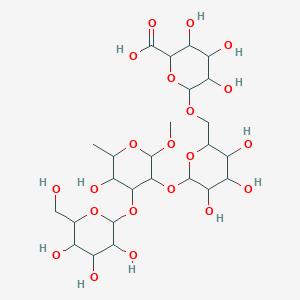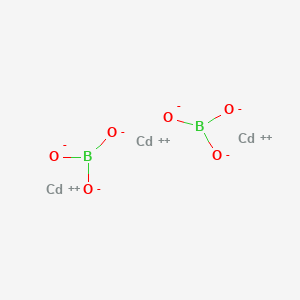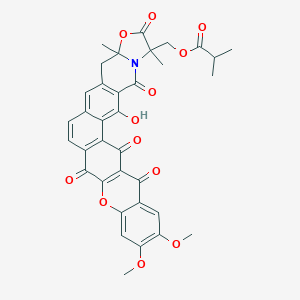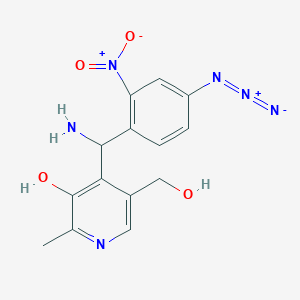
4-(4-Azido-2-nitrophenyl)pyridoxamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Azido-2-nitrophenyl)pyridoxamine, commonly referred to as ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ANP is a derivative of pyridoxamine, a vitamin B6 analog, and has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical and biochemical applications.
Mecanismo De Acción
ANP exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ANP has been found to be particularly effective in protecting against oxidative stress-induced damage in neuronal cells.
Efectos Bioquímicos Y Fisiológicos
ANP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of mitochondrial function, and the modulation of gene expression. ANP has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, ANP's relatively low potency and limited availability may pose challenges for some experiments.
Direcciones Futuras
There are several potential future directions for research involving ANP. These include the development of more potent analogs of ANP, the investigation of its potential applications in cancer treatment, and the exploration of its mechanisms of action in more detail. Additionally, the use of ANP as a tool for studying oxidative stress-related diseases and the development of new therapeutic strategies based on ANP are also promising areas for future research.
Conclusion
In conclusion, ANP is a promising compound with a range of potential applications in biomedical and biochemical research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various oxidative stress-related diseases. Further research is needed to fully understand ANP's mechanisms of action and explore its potential applications in more detail.
Métodos De Síntesis
The synthesis of ANP involves the reaction of 4-aminopyridoxamine with 4-nitro-1,2,3-triazole, followed by the reduction of the nitro group using sodium dithionite. The resulting compound is then subjected to azide-alkyne cycloaddition to yield the final product, ANP.
Aplicaciones Científicas De Investigación
ANP has been the subject of numerous scientific studies due to its potential applications in various fields. In biomedical research, ANP has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
131333-59-0 |
|---|---|
Nombre del producto |
4-(4-Azido-2-nitrophenyl)pyridoxamine |
Fórmula molecular |
C14H14N6O4 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3 |
Clave InChI |
GKXIMGBNCUWZGN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
SMILES canónico |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Sinónimos |
4-(4-azido-2-nitrophenyl)pyridoxamine N3NpPxn |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



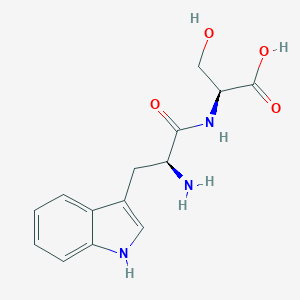
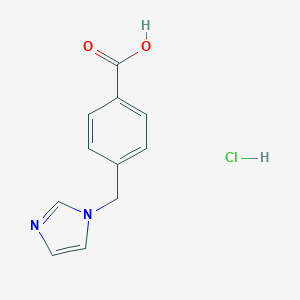
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
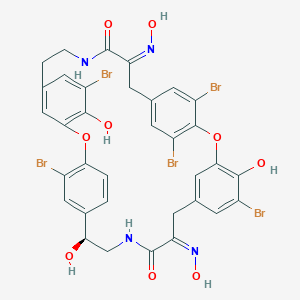
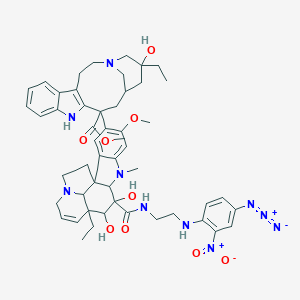
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
